3-nitro-N-quinolin-5-ylbenzamide
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Overview
Description
3-nitro-N-(quinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a nitro group at the 3-position and a benzamide moiety at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(quinolin-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(quinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-amino-N-(quinolin-5-yl)benzamide.
Oxidation: Quinoline N-oxides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-nitro-N-(quinolin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(quinolin-5-yl)benzamide
- 5-nitro-N-(quinolin-6-yl)benzamide
- 6-nitro-N-(quinolin-7-yl)benzamide
Uniqueness
3-nitro-N-(quinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group and the benzamide moiety influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H11N3O3 |
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Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-nitro-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(11-4-1-5-12(10-11)19(21)22)18-15-8-2-7-14-13(15)6-3-9-17-14/h1-10H,(H,18,20) |
InChI Key |
NFCCNNQMZRDADV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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